(2S)-1-[(cyclopropylmethyl)amino]propan-2-ol
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Overview
Description
(2S)-1-[(cyclopropylmethyl)amino]propan-2-ol: is an organic compound that belongs to the class of secondary alcohols It is characterized by the presence of a cyclopropylmethyl group attached to the nitrogen atom of the amino group, and a hydroxyl group attached to the second carbon of the propane chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-1-[(cyclopropylmethyl)amino]propan-2-ol typically involves the reaction of cyclopropylmethylamine with an appropriate epoxide or halohydrin. One common method is the nucleophilic ring-opening of an epoxide by cyclopropylmethylamine under basic conditions. The reaction can be carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the nucleophilic attack.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production process. For example, the reaction can be conducted in a flow reactor with immobilized catalysts to achieve better control over reaction parameters and product purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2S)-1-[(cyclopropylmethyl)amino]propan-2-ol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups. For instance, treatment with thionyl chloride can convert the hydroxyl group to a chloride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base like pyridine.
Major Products Formed:
Oxidation: Ketones or aldehydes.
Reduction: Amines or alcohols.
Substitution: Alkyl halides.
Scientific Research Applications
Chemistry: (2S)-1-[(cyclopropylmethyl)amino]propan-2-ol is used as an intermediate in the synthesis of various organic compounds
Biology: In biological research, this compound can be used to study the effects of cyclopropylmethyl groups on the activity and stability of biomolecules. It can also serve as a model compound for investigating the interactions between secondary alcohols and biological targets.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new drugs. Its structural features may contribute to the development of compounds with improved pharmacokinetic and pharmacodynamic properties.
Industry: In the industrial sector, this compound can be used as a precursor for the synthesis of specialty chemicals and materials. Its reactivity and versatility make it suitable for various chemical processes and applications.
Mechanism of Action
The mechanism of action of (2S)-1-[(cyclopropylmethyl)amino]propan-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may interact with enzymes involved in metabolic pathways, altering their catalytic activity and affecting the overall biochemical processes.
Molecular Targets and Pathways:
Receptors: The compound may bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events.
Enzymes: It can inhibit or activate enzymes by binding to their active sites or allosteric sites, thereby modulating their function.
Pathways: The interaction of this compound with molecular targets can influence various biochemical pathways, including metabolic and signaling pathways.
Comparison with Similar Compounds
(2S)-1-[(cyclopropylmethyl)amino]butan-2-ol: Similar structure with an additional carbon in the alkyl chain.
(2S)-1-[(cyclopropylmethyl)amino]ethan-2-ol: Similar structure with one less carbon in the alkyl chain.
(2S)-1-[(cyclopropylmethyl)amino]pentan-2-ol: Similar structure with two additional carbons in the alkyl chain.
Uniqueness: The uniqueness of (2S)-1-[(cyclopropylmethyl)amino]propan-2-ol lies in its specific combination of a cyclopropylmethyl group and a secondary alcohol. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications. Its reactivity and ability to undergo diverse chemical reactions further enhance its utility in research and industrial processes.
Properties
CAS No. |
1841112-01-3 |
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Molecular Formula |
C7H15NO |
Molecular Weight |
129.20 g/mol |
IUPAC Name |
(2S)-1-(cyclopropylmethylamino)propan-2-ol |
InChI |
InChI=1S/C7H15NO/c1-6(9)4-8-5-7-2-3-7/h6-9H,2-5H2,1H3/t6-/m0/s1 |
InChI Key |
PMNCQMWUHWMUNM-LURJTMIESA-N |
Isomeric SMILES |
C[C@@H](CNCC1CC1)O |
Canonical SMILES |
CC(CNCC1CC1)O |
Purity |
95 |
Origin of Product |
United States |
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